molecular formula C19H21Cl2N5O5 B2468494 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione CAS No. 313665-44-0

7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2468494
CAS No.: 313665-44-0
M. Wt: 470.31
InChI Key: GEXVCNHNJLPISQ-UHFFFAOYSA-N
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Description

7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C19H21Cl2N5O5 and its molecular weight is 470.31. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Development

Synthesis Processes : The complex compound 7-(3-(2,4-dichlorophenoxy)-2-hydroxypropyl)-3-methyl-8-morpholino-1H-purine-2,6(3H,7H)-dione is a derivative of purine, which has been synthesized through multiple methods. One approach involves a multi-step synthesis starting from 6-chloro-5-nitro-3-methylpyrimidine-2,4(1H,3H)-dione, proceeding through various intermediate compounds such as 9-amino-7-methyl-3,4-dihydro-2H-pyrimido[1,6-a]pyrimidine-6,8(1H,7H)-dione, and finally reacting with orthocarboxylates to obtain the desired compounds (Ondrej imo et al., 1995).

Structural Analysis and Properties

Molecular Structure and Conformation : The purine fused-ring skeleton in similar derivatives demonstrates structural intricacies, such as the planarity of the purine fused-ring system and the conformation of accompanying morpholine rings, which often adopt chair conformations. The structure and molecular interactions, like the intramolecular hydrogen bonds, play crucial roles in stabilizing these compounds and determining their conformations (Z. Karczmarzyk et al., 1995).

Biological and Pharmacological Activities

Cardiovascular and Neurological Effects : Various derivatives exhibit significant biological activities, including cardiovascular and neurological effects. For instance, certain compounds have shown strong prophylactic antiarrhythmic activity and hypotensive activity, alongside weak affinity for alpha1- and alpha2-adrenoreceptors. The structure-activity relationship within these derivatives indicates their potential therapeutic benefits in treating cardiovascular conditions and possibly affecting neurotransmission (G. Chłoń-Rzepa et al., 2004).

Potential Antidepressant Properties : Certain purine derivatives have been found to exhibit antidepressant activity. For example, 3-Methyl-7-(1,1-dioxothietan-3-yl)-8-cyclohexylamino-1-ethyl-1H-purine-2,6(3H,7H)-dione showed pronounced antidepressant effects at specific doses, indicating the therapeutic potential of these compounds in treating mood disorders (F. Khaliullin et al., 2018).

Properties

IUPAC Name

7-[3-(2,4-dichlorophenoxy)-2-hydroxypropyl]-3-methyl-8-morpholin-4-ylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21Cl2N5O5/c1-24-16-15(17(28)23-19(24)29)26(18(22-16)25-4-6-30-7-5-25)9-12(27)10-31-14-3-2-11(20)8-13(14)21/h2-3,8,12,27H,4-7,9-10H2,1H3,(H,23,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEXVCNHNJLPISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCOCC3)CC(COC4=C(C=C(C=C4)Cl)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21Cl2N5O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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